molecular formula C19H23Cl2N3 B1662313 Dmab-anabaseine dihydrochloride

Dmab-anabaseine dihydrochloride

Cat. No.: B1662313
M. Wt: 364.3 g/mol
InChI Key: DHCNEWWWKHBASC-YNHPUKFJSA-N
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Description

DMAB-anabaseine dihydrochloride (Chemical name: 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride) is a synthetic compound derived from the marine toxin anabaseine. It is a lyophilized powder with a molecular weight of 364.3, >98% purity, and CAS No. 154149-38-9 . Functionally, it acts as a partial agonist of α7 nicotinic acetylcholine receptors (nAChRs) and an antagonist of α4β2 nAChRs, with an effective concentration range of 0.1–10 µM . Its dual activity modulates neuronal signaling, making it a candidate for studying cognitive enhancement and neuroprotection.

Key pharmacological properties include:

  • IC50: ~5 µM for blocking acetylcholine-induced α7 currents .
  • Binding affinity: Displaces α-bungarotoxin (α7-specific) and cytisine (α4β2-specific) in rat brain membranes .
  • Structural features: The dimethylaminobenzylidine substituent enhances receptor selectivity compared to parent anabaseine .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNEWWWKHBASC-YNHPUKFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation Using Trimethylsilyl (TMS)-Protected 2-Piperidone

This method, described in U.S. Patent 5,602,257, involves a mixed Claisen condensation between a TMS-protected 2-piperidone enolate and ethyl nicotinate.

  • Protection of 2-Piperidone :
    2-Piperidone is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70°C, followed by trimethylsilyl chloride to yield the TMS-protected derivative. Silylation ensures regioselectivity during subsequent enolization.

  • Enolization and Condensation :
    The protected 2-piperidone is enolized with LDA at -70°C, followed by reaction with ethyl nicotinate. The mixture is warmed to ambient temperature, yielding a β-keto ester intermediate.

  • Hydrolysis and Decarboxylation :
    The intermediate is hydrolyzed with concentrated hydrochloric acid under reflux, followed by decarboxylation to produce anabaseine dihydrochloride. This one-pot process avoids isolation of unstable intermediates.

Aminal Derivative Route with Sodium Hydride

An alternative method employs 2-piperidone protected as an aminal, circumventing ultra-low temperatures:

  • Aminal Formation :
    2-Piperidone reacts with formaldehyde and diethylamine under reflux to form a morpholine-like aminal.

  • Condensation with Ethyl Nicotinate :
    The aminal is combined with ethyl nicotinate in toluene, and sodium hydride is added to initiate condensation. Gas evolution (hydrogen) signals enolate formation.

  • Acid Hydrolysis :
    The sodium salt of the condensed product is refluxed in a 5:1 acetone-concentrated HCl mixture, trapping formaldehyde and yielding anabaseine dihydrochloride after crystallization in isopropyl alcohol.

Key Reaction Parameters :

Parameter Claisen Condensation Aminal Route
Temperature -70°C to ambient Reflux (100–110°C)
Catalyst/Base LDA NaH
Yield (Reported) Not specified ~40–50% (estimated)

Synthesis of this compound

DMAB-anabaseine is synthesized via electrophilic substitution of anabaseine with Ehrlich’s reagent (4-dimethylaminobenzaldehyde).

Reaction Mechanism

  • Electrophilic Attack :
    Anabaseine’s cyclic iminium moiety reacts with 4-dimethylaminobenzaldehyde in acidic ethanol, forming a conjugated Schiff base.

  • Isolation :
    The crude product is purified via normal-phase HPLC using a silica gel column and a gradient of isopropanol-triethylamine/hexane-triethylamine.

  • Salt Formation :
    The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.

Characterization Data :

  • NMR (CDCl₃) :
Proton Position δ (ppm) Natural Product δ (ppm) Synthetic
Pyridyl H-2’ 8.58 8.59
Methine H-7 7.82 7.84
Dimethylamino 3.04 3.05
  • HPLC Retention Time : 29 minutes (silica gel column, isopropanol-triethylamine/hexane).

Analytical and Pharmacological Validation

Purity and Solubility

  • Purity : ≥98% (HPLC).
  • Solubility :





















    SolventConcentration (mg/mL)
    DMSO≥8.5
    Ethanol≥20.8
    Water≥38.5

Biological Activity

This compound acts as a partial agonist at α7 nicotinic acetylcholine receptors (nAChRs) and an antagonist at α4β2 nAChRs. Its cognition-enhancing effects are attributed to selective modulation of hippocampal α7 receptors.

Challenges and Optimization

  • Low-Temperature Requirements : The Claisen condensation mandates stringent temperature control (-70°C), increasing operational complexity.
  • Byproduct Formation : Use of formaldehyde in the aminal route risks polymerization, necessitating acetone as a scavenger.
  • Scalability : The HPLC purification step for DMAB-anabaseine limits large-scale production, prompting exploration of alternative chromatography methods.

Chemical Reactions Analysis

DMAB-anabaseine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides can be used to introduce different substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amines.

Scientific Research Applications

Scientific Research Applications

DMAB-anabaseine dihydrochloride has a variety of applications in scientific research:

Neuroscience

  • Cognitive Enhancement : The compound is studied for its potential to improve memory and cognitive functions in models of Alzheimer's disease and schizophrenia. Research indicates that it may enhance long-term memory in animal models by modulating α7 nAChRs .

Pharmacological Studies

  • Receptor Interaction Studies : It serves as a model compound to explore the behavior of nicotinic acetylcholine receptors and their interactions with other ligands . This includes evaluating the effects on neurotransmitter release and synaptic plasticity.

Therapeutic Potential

  • Cognitive Disorders : Investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia and Alzheimer's disease . Studies suggest that selective α7 nAChR agonists like DMAB-anabaseine could be promising candidates for drug development targeting these conditions.

Biochemical Pathways

  • Neuronal Signaling : this compound is utilized to study the biochemical pathways related to neuronal signaling and receptor modulation, providing insights into the mechanisms underlying various neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescription
Cognitive EnhancementImproves long-term memory in animal models.
Receptor ModulationActs as a partial agonist at α7 nAChRs; antagonist at α4β2 nAChRs.
Therapeutic ApplicationsPotential treatment for cognitive disorders like Alzheimer's and schizophrenia.
Interaction StudiesUsed to study interaction dynamics with various ligands at nicotinic receptors.

Table 2: Comparison of Receptor Affinities

CompoundReceptor TypeBinding Affinity (K_i)
This compoundα7 nAChRHigh affinity
This compoundα4β2 nAChRLower affinity
Nicotineα7 nAChRReference standard

Case Study 1: Cognitive Enhancement in Animal Models

In a study involving aged rats, DMAB-anabaseine was administered to evaluate its effects on memory retention. Results indicated significant improvements in performance on spatial memory tasks compared to control groups, suggesting its potential utility in age-related cognitive decline .

Case Study 2: Neuroprotective Effects

Research demonstrated that DMAB-anabaseine protects against neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. The compound's ability to modulate nAChR activity contributed to reduced neuronal apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

DMAC (3-(4)-Dimethylaminocinnamylidine Anabaseine)

  • Receptor Activity : Selective α7 nAChR agonist with minimal α4β2 activity .
  • Potency : Superior to nicotine, acetylcholine, and DMAB-anabaseine in activating α7 receptors .
  • Binding :
    • Displaces 125I-α-bungarotoxin (α7) with higher affinity than DMAB-anabaseine.
    • Weak displacer of [3H]cytisine (α4β2), indicating α7 selectivity .
  • Functional Role : Used to elucidate α7 receptor functions in cytoprotection and memory .

GTS-21 (DMXBA; 3-[(2,4-Dimethoxy)benzylidene]-anabaseine Dihydrochloride)

  • Receptor Activity : Selective α7 partial agonist; weak α4β2 antagonist .
  • Metabolites : Three hydroxy metabolites exhibit higher α7 efficacy than GTS-21 but reduced brain penetration due to increased polarity (logP ~1.5 vs. GTS-21’s ~2.5) .
  • Pharmacokinetics : Rapid brain entry post-oral administration; metabolites contribute minimally to in vivo effects .

Vanoxerine Dihydrochloride

  • Mechanism : CDK2/4/6 triple inhibitor (unrelated to nAChR modulation) with anti-cancer activity (IC50: 3.79–4.04 µM) .
  • Key Difference : Targets cell cycle proteins rather than neurotransmitter receptors, highlighting divergent therapeutic applications .

Comparative Data Table

Compound Target Receptors Agonist/Antagonist Activity IC50/EC50 Selectivity Notes Brain Penetration
DMAB-anabaseine α7 (partial agonist), α4β2 (antagonist) Blocks α7 current (IC50 ~5 µM) 0.1–10 µM Dual receptor modulation Likely moderate (structural analogy to GTS-21)
DMAC α7 (full agonist) Activates α7 > nicotine Not reported α7-selective; minimal α4β2 interaction Presumed high (lipophilic substituents)
GTS-21 (DMXBA) α7 (partial agonist) EC50 ~10 µM 1–10 µM Metabolites have higher α7 efficacy High (logP ~2.5)
Vanoxerine CDK2/4/6 Inhibits cancer cell growth 3.79–4.04 µM Broad kinase inhibition Not applicable

Key Research Findings

Selectivity Mechanisms: DMAB-anabaseine’s dimethylaminobenzylidine group enhances α7 binding but retains α4β2 antagonism, unlike DMAC’s cinnamylidine group, which confers α7 specificity . GTS-21’s methoxy groups improve metabolic stability but reduce metabolite brain uptake .

Functional Outcomes: DMAB-anabaseine’s partial agonism may reduce desensitization risks compared to full agonists like DMAC .

Therapeutic Potential: DMAB-anabaseine’s dual activity could benefit disorders requiring balanced α7/α4β2 modulation (e.g., schizophrenia) . DMAC’s α7 selectivity makes it ideal for studying receptor-specific neuroprotection .

Biological Activity

Overview

Dmab-anabaseine dihydrochloride, a synthetic derivative of anabaseine, primarily functions as a partial agonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) and acts as an antagonist at α4β2 nAChRs. This compound has garnered attention for its potential therapeutic applications in cognitive disorders, including Alzheimer's disease and schizophrenia.

Target Receptors

  • α7 nAChRs : this compound selectively binds to and activates these receptors, which are crucial for neurotransmission and cognitive function.
  • α4β2 nAChRs : It inhibits these receptors, contributing to its antagonistic effects.

Biochemical Pathways
The interaction with α7 nAChRs suggests that Dmab-anabaseine may influence several biochemical pathways related to:

  • Neurotransmission
  • Cognitive enhancement
  • Memory improvement

Biological Activity

This compound has demonstrated various biological activities in research studies:

Activity Description
Cognition Enhancement Shown to improve long-term memory in animal models, particularly in rats .
Receptor Modulation Acts as a partial agonist at α7 nAChRs and antagonist at α4β2 nAChRs .
Inhibition of Current Blocks acetylcholine-induced currents at α7 nAChRs with an IC50 of ~5 µM .

Research Findings

  • Cognitive Effects in Animal Models
    • In studies involving rats, this compound significantly improved long-term memory performance. This suggests its potential application in treating cognitive impairments associated with neurodegenerative diseases .
  • Receptor Binding Studies
    • The compound effectively displaces isotopic binding of (-)-cytisine and α-bungarotoxin to rat brain membranes, indicating a high affinity for α7 nAChRs .
    • It has been shown to inhibit α7 nAChR activity when expressed in heterologous systems like Xenopus oocytes, confirming its role as a competitive antagonist at certain concentrations .
  • Comparative Studies
    • Compared to other nicotinic receptor agonists, this compound exhibits unique selectivity for the α7 subtype, making it a valuable tool for studying receptor dynamics and potential therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of Dmab-anabaseine in various experimental settings:

  • Study on Cognitive Disorders : A research project investigated the effects of Dmab-anabaseine on cognitive function in a mouse model of Alzheimer's disease. Results indicated significant improvements in memory retention and learning capabilities compared to control groups .
  • Antagonistic Effects on α4β2 Receptors : Another study assessed the compound's antagonistic effects on α4β2 receptors, revealing its potential to modulate synaptic transmission and impact neurological conditions characterized by dysregulated cholinergic signaling .

Q & A

Q. What is the molecular mechanism of DMAB-anabaseine dihydrochloride as a neuronal acetylcholine receptor (AChR) partial agonist?

this compound binds to nicotinic acetylcholine receptors (nAChRs), particularly targeting neuronal subtypes such as α4β2. Its partial agonism modulates ion channel activity by inducing conformational changes that allow limited ion flux, which can be quantified via patch-clamp electrophysiology or calcium imaging . Methodological validation includes competitive binding assays using radiolabeled ligands (e.g., [³H]-epibatidine) to determine binding affinity (Ki) and efficacy (EC50).

Q. What experimental protocols are recommended for assessing this compound purity and stability?

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards. Purity should exceed 98% for in vitro studies .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (3–9), temperature (4°C–40°C), and light exposure. Monitor degradation products via mass spectrometry .

Q. How should researchers handle solubility and storage of this compound?

Reconstitute in distilled water or buffered saline (pH 7.4) at 10 mM stock concentration. Aliquot and store at -20°C in light-resistant vials to prevent photodegradation. For long-term stability (>6 months), use lyophilized powder stored under inert gas (argon) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across different neuronal models?

Discrepancies in efficacy (e.g., variable EC50 values in cortical vs. hippocampal neurons) may arise from receptor subunit composition or endogenous modulators. To address this:

  • Perform subtype-specific knockdown (siRNA) or knockout (CRISPR) of nAChR subunits.
  • Use subtype-selective antagonists (e.g., dihydro-β-erythroidine for α4β2) to isolate contributions .
  • Validate findings across multiple models (primary cultures, transfected cell lines, brain slices) .

Q. What strategies optimize this compound dosing in vivo for neurobehavioral studies?

  • Dose-Response Calibration : Start with 0.1–10 mg/kg (intraperitoneal or intravenous) and monitor locomotor activity (open-field test) and autonomic responses (heart rate, salivation).
  • Pharmacokinetics : Measure plasma and brain concentrations via LC-MS/MS at Tmax (typically 15–30 min post-injection). Adjust for blood-brain barrier permeability using logP values (predicted ~2.5) .

Q. How does this compound interact with other neuromodulators (e.g., dopamine, serotonin) in synaptic plasticity?

Co-application with selective reuptake inhibitors (e.g., fluoxetine for serotonin) in brain slice preparations can reveal cross-talk. Measure long-term potentiation (LTP) in hippocampal CA1 regions using extracellular field recordings. Synergistic effects may require lower agonist concentrations (EC20 rather than EC50) .

Data Analysis & Interpretation

Q. How should researchers address the lack of ecological and chronic toxicity data for this compound?

  • Acute Toxicity : Perform OECD Guideline 423 studies in rodents (single-dose LD50).
  • Chronic Exposure : Design 90-day subchronic toxicity assays with histopathological evaluation of liver, kidney, and brain tissues .
  • Ecological Risk : Use computational models (e.g., ECOSAR) to predict biodegradation and bioaccumulation until experimental data are available .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

  • Fit dose-response curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • For small sample sizes (n < 6), use non-parametric tests (Mann-Whitney U) .

Methodological Gaps & Future Directions

  • Structural Insights : Molecular docking simulations (AutoDock Vina) with α4β2 nAChR crystal structures (PDB: 5KXI) can refine binding site predictions .
  • Gene Expression Profiling : RNA-seq of treated neuronal cultures may identify downstream targets (e.g., BDNF, c-Fos) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dmab-anabaseine dihydrochloride
Reactant of Route 2
Dmab-anabaseine dihydrochloride

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